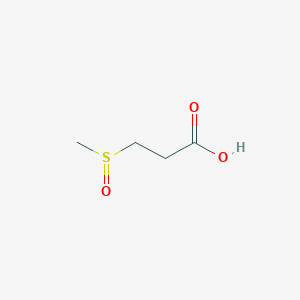

3-Methanesulfinylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylsulfinylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-8(7)3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSJFOQLAOTISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522773 | |

| Record name | 3-(Methanesulfinyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14090-85-8 | |

| Record name | 3-(Methanesulfinyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfinylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 3-Methanesulfinylpropanoic Acid

Physicochemical Profile, Synthetic Utility, and Biological Relevance

Executive Summary

3-Methanesulfinylpropanoic acid (CAS 14090-85-8), also known as 3-(methylsulfinyl)propanoic acid, is a functionalized carboxylic acid featuring a sulfoxide moiety at the

Part 1: Molecular Identity & Physicochemical Profile

The compound is an oxidized derivative of 3-(methylthio)propanoic acid.[1][2] Its amphiphilic nature, driven by the polar sulfoxide group and the ionizable carboxylic acid, makes it a unique building block for modifying the solubility profiles of lipophilic drugs.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 3-(Methylsulfinyl)propanoic acid |

| Common Synonyms | 3-Methanesulfinylpropionic acid; MSP; |

| CAS Number | 14090-85-8 |

| Molecular Formula | |

| Molecular Weight | 136.17 g/mol |

| Physical State | White to off-white solid (hygroscopic) |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in hexanes, diethyl ether |

| Acidity (pKa) | ~4.5 (Carboxylic acid), Sulfoxide is weakly basic ( |

| Chirality | The sulfur atom is a chiral center; typically synthesized as a racemic mixture ( |

Part 2: Synthetic Pathways & Manufacturing[6]

The primary route to this compound is the controlled oxidation of its thioether precursor, 3-(methylthio)propanoic acid (CAS 646-01-5). The challenge in this synthesis is chemoselectivity: avoiding over-oxidation to the sulfone (3-methanesulfonylpropanoic acid).[5]

Protocol: Chemoselective Oxidation

Note: This protocol utilizes Sodium Periodate (

Reagents:

-

Precursor: 3-(Methylthio)propanoic acid (1.0 eq)

-

Oxidant: Sodium Periodate (

) (1.05 eq) -

Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-(methylthio)propanoic acid (10 mmol) in 20 mL of Methanol/Water (1:1) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Add

(10.5 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent sulfone formation. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO2, 10% MeOH/DCM) or LC-MS.

-

Workup: Filter off the precipitated sodium iodate (

) byproduct. -

Extraction: Concentrate the filtrate to remove methanol. Extract the aqueous residue with Dichloromethane (DCM) to remove unreacted sulfide (if any).

-

Isolation: The product remains in the aqueous phase due to high polarity. Lyophilize the aqueous phase to obtain the crude sulfoxide.

-

Purification: Recrystallize from Acetone/Ethanol or purify via flash chromatography (DCM:MeOH gradient) if high purity is required.

Part 3: Chemical Reactivity & Functionalization

The chemical utility of this compound stems from the dual reactivity of the carboxylic acid (typical coupling reactions) and the sulfoxide (redox active, Pummerer rearrangement).

Key Reaction: The Pummerer Rearrangement

When treated with acetic anhydride (

Visualization: Reactivity Landscape

The following diagram illustrates the central role of the sulfoxide moiety in directing downstream chemical transformations.

Figure 1: Reaction network showing oxidation states and functionalization pathways.

Part 4: Biological & Pharmaceutical Context[8]

Prodrug Solubilization Linker

The 3-methanesulfinylpropanoyl moiety is increasingly explored as a polar linker in drug delivery. Unlike lipophilic alkyl chains, the sulfoxide group increases water solubility (LogP reduction) while remaining stable in plasma. It can be cleaved in vivo by sulfoxide reductases (converting back to the thioether) or metabolized via

Methionine Metabolism Marker

Biologically, this compound is structurally related to metabolites of Methionine. The oxidation of Methional (a Strecker aldehyde of Methionine) leads to 3-(methylthio)propanoic acid, which can be further oxidized to the sulfoxide. Detection of these species is relevant in studies of oxidative stress and sulfur metabolism disorders.

Part 5: Analytical Characterization

Validating the identity of this compound requires distinguishing it from the sulfide and sulfone analogs.

Table 2: Spectroscopic Markers

| Technique | Signal | Interpretation |

| 1H NMR (D2O/CDCl3) | ||

| 1H NMR | ||

| IR Spectroscopy | 1000 – 1050 | S=O Stretch : Strong, characteristic band for sulfoxides. |

| IR Spectroscopy | 1700 – 1730 | C=O[7] Stretch : Carboxylic acid carbonyl. |

| Mass Spectrometry | m/z 137 | ESI Positive mode. Note: Sulfoxides often show fragmentation losing oxygen (M-16) or propene. |

Quality Control Check

-

Sulfone Contamination: Check for a singlet at ~3.0 ppm in 1H NMR.

-

Sulfide Contamination: Check for a singlet at ~2.1 ppm.

-

Enantiomeric Purity: If using a chiral synthesis, use chiral HPLC (e.g., Chiralpak AD-H) to determine the enantiomeric excess (ee) of the sulfoxide.

References

-

PubChem Compound Summary. (2025). 3-(Methylsulfinyl)propanoic acid (CAS 14090-85-8).[8] National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Sulfoxides by Oxidation of Sulfides.[5][Link]

-

Burke, R. M., et al. (2025). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides. ResearchGate.[9] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Propionic acid - Wikipedia [en.wikipedia.org]

- 4. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 7. Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester | 7400-45-5 | Benchchem [benchchem.com]

- 8. 14090-85-8|3-(Methylsulfinyl)propanoic acid|BLD Pharm [bldpharm.com]

- 9. (R)-2-Benzylsuccinic Acid|CAS 21307-97-1|Inhibitor [benchchem.com]

An In-Depth Technical Guide to 3-Methylsulfinylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-methylsulfinylpropanoic acid, a molecule of interest in various scientific disciplines. This document will delve into its nomenclature, chemical properties, biological relevance, and methodologies for its synthesis and analysis, offering a consolidated resource for professionals in research and development.

Introduction: Understanding the Context

3-Methylsulfinylpropanoic acid belongs to the class of sulfur-containing organic compounds known as sulfoxides. Its structure, featuring a sulfinyl group attached to a propanoic acid backbone, imparts specific chemical characteristics that are of interest in metabolic studies and chemical synthesis. While its direct biological functions are not as extensively documented as its precursor, 3-(methylthio)propanoic acid, its formation as an oxidation product makes it a relevant molecule in the broader context of sulfur metabolism.

Nomenclature and Identification

Precise identification of chemical compounds is paramount in scientific research. 3-Methylsulfinylpropanoic acid is known by several names, which are essential to recognize for a thorough literature search and clear communication.

| Identifier Type | Identifier |

| Systematic Name | 3-(Methylsulfinyl)propanoic acid |

| Alternative Names | 3-Methanesulfinylpropanoic acid, 3-Methylsulfinyl-Propionic Acid |

| CAS Number | 14090-85-8 |

| Molecular Formula | C₄H₈O₃S |

| SMILES | CS(=O)CCC(=O)O |

Physicochemical Properties

The physical and chemical properties of 3-methylsulfinylpropanoic acid are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 136.17 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| Storage Temperature | 2-8°C |

Biological Significance and Metabolic Pathways

While direct biological activities of 3-methylsulfinylpropanoic acid are still under investigation, its metabolic relationship with methionine provides significant context for its presence in biological systems.

Role in Methionine Metabolism

3-(Methylthio)propanoic acid, the precursor to 3-methylsulfinylpropanoic acid, is a known intermediate in the catabolism of the essential amino acid methionine.[1][2] This pathway is a significant route for methionine oxidation in mammals.[1] The conversion of 3-(methylthio)propanoic acid to 3-methylsulfinylpropanoic acid occurs via oxidation of the sulfur atom.[3]

The metabolic pathway can be visualized as follows:

Caption: Simplified metabolic pathway from Methionine to 3-Methylsulfinylpropanoic acid.

Synthesis and Experimental Protocols

The primary route for the synthesis of 3-methylsulfinylpropanoic acid is through the controlled oxidation of its thioether precursor, 3-(methylthio)propanoic acid.

Synthetic Workflow: Oxidation of 3-(Methylthio)propanoic Acid

This protocol outlines a general procedure for the synthesis of 3-methylsulfinylpropanoic acid.

Caption: General workflow for the synthesis of 3-Methylsulfinylpropanoic acid.

Step-by-Step Synthesis Protocol

-

Dissolution: Dissolve 3-(methylthio)propanoic acid in a suitable solvent such as water or a mixture of water and a miscible organic solvent.

-

Oxidation: Slowly add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution.[3] The stoichiometry should be carefully calculated to favor the formation of the sulfoxide over the sulfone.

-

Reaction: Stir the mixture at a controlled temperature, typically room temperature, for a period sufficient to allow for the complete conversion of the starting material.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

Work-up: Once the reaction is complete, quench any remaining oxidizing agent. This can often be achieved by adding a reducing agent like sodium sulfite. The product can then be extracted into an organic solvent.

-

Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure 3-methylsulfinylpropanoic acid.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quantification of 3-methylsulfinylpropanoic acid.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of 3-methylsulfinylpropanoic acid. A reverse-phase C18 column can be used with a mobile phase consisting of an aqueous solution with a mild acid (e.g., 0.1% formic acid) and an organic modifier like acetonitrile.[3]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of 3-methylsulfinylpropanoic acid. The characteristic chemical shifts of the protons and carbons adjacent to the sulfoxide and carboxylic acid groups provide definitive structural information.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns, which aids in its identification. The expected molecular ion peak would correspond to the molecular weight of 136.17 g/mol .

Conclusion

3-Methylsulfinylpropanoic acid, while not as extensively studied as some of its metabolic relatives, holds a significant place in the landscape of sulfur-containing biomolecules. Its role as an oxidation product of a methionine metabolite underscores the importance of understanding the full spectrum of metabolic transformations. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to further explore the chemistry and potential biological relevance of this compound. As research in metabolomics and drug development continues to advance, a deeper understanding of such molecules will undoubtedly prove invaluable.

References

-

atamankimya.com. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved February 2, 2026, from [Link].

- European Patent Office. (1995). Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid. (EP0677512A1).

-

PubChem. (n.d.). 3-(Methylsulfanyl)propanoate. Retrieved February 2, 2026, from [Link].

-

The Good Scents Company. (n.d.). 3-methyl thiopropionic acid. Retrieved February 2, 2026, from [Link].

-

PubMed. (2007). Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect. Retrieved February 2, 2026, from [Link].

-

ResearchGate. (1978). Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism. Retrieved February 2, 2026, from [Link].

-

Semantic Scholar. (1978). Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro. Retrieved February 2, 2026, from [Link].

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved February 2, 2026, from [Link].

-

YouTube. (2023). Lecture 41: Metabolism of Sulphur containing Amino acids (Methionine and Cysteine). Retrieved February 2, 2026, from [Link].

-

ResearchGate. (2025). Atmospheric Oxidation Mechanism of Methyl Propionate. Retrieved February 2, 2026, from [Link].

-

PubMed. (2006). Nutritional and functional importance of intestinal sulfur amino acid metabolism. Retrieved February 2, 2026, from [Link].

-

MDPI. (2021). Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals. Retrieved February 2, 2026, from [Link].

-

MDPI. (2022). 33S NMR: Recent Advances and Applications. Retrieved February 2, 2026, from [Link].

-

MDPI. (2022). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Retrieved February 2, 2026, from [Link].

-

www .ec -undp. (n.d.). Propanoic Acid Oxidation. Retrieved February 2, 2026, from [Link].

-

PubMed Central. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. Retrieved February 2, 2026, from [Link].

-

atamankimya.com. (n.d.). 3-THIOPROPIONIC ACID. Retrieved February 2, 2026, from [Link].

-

PubChem. (n.d.). 3-(Methylthio)propanoic acid. Retrieved February 2, 2026, from [Link].

Sources

Biological Role and Metabolic Fate of 3-Methanesulfinylpropanoic Acid (3-MSP)

The following technical guide details the biological role, metabolic pathways, and experimental characterization of 3-Methanesulfinylpropanoic acid (3-MSP) .

Executive Summary

This compound (3-MSP) (also known as 3-methylsulfinylpropionate) is a critical, albeit transient, organosulfur metabolite positioned at the intersection of marine sulfur cycling and terrestrial methionine catabolism. Chemically defined as the S-oxide of 3-methylthiopropionic acid (MMPA), 3-MSP represents a pivotal "oxidative branch" point. Unlike the reductive demethylation of MMPA—which releases volatile, climate-active methanethiol (MeSH)—the oxidation to 3-MSP sequesters sulfur in a non-volatile, water-soluble form, facilitating detoxification or assimilation without odor generation. This guide examines its biosynthesis, enzymatic regulation, and utility as a metabolic tracer in drug development and environmental microbiology.

Chemical Identity and Physicochemical Properties

3-MSP is an amphiphilic sulfoxide, characterized by a chiral sulfur center (due to the lone pair on the sulfur atom) and a terminal carboxylic acid.

| Property | Specification |

| IUPAC Name | 3-(Methanesulfinyl)propanoic acid |

| Common Abbreviations | 3-MSP, MMSP |

| Chemical Formula | |

| Molecular Weight | 136.17 g/mol |

| Precursor | 3-Methylthiopropionic acid (MMPA) |

| Solubility | Highly soluble in water, DMSO, and methanol; poor solubility in non-polar solvents. |

| Acidity (pKa) | ~4.5 (Carboxylic acid), Sulfoxide is non-ionizable at physiological pH. |

| Redox State | Intermediate oxidation state (+0 on Sulfur relative to sulfide -2). |

Biosynthesis and Metabolic Pathways[1]

The Oxidative Shunt in DMSP Catabolism

In marine environments, 3-MSP is produced via the oxidative degradation of Dimethylsulfoniopropionate (DMSP). While the demethylation pathway (DmdA) typically yields MMPA which is then converted to Methanethiol, certain bacterioplankton (e.g., Roseobacter clades) utilize monooxygenases to oxygenate MMPA to 3-MSP.

-

Significance: This pathway prevents the release of Methanethiol (a volatile organic sulfur compound) and instead channels sulfur towards sulfonate/sulfate production, which can be assimilated by the cell.

Mammalian Methionine Metabolism

In mammalian systems, 3-MSP appears as a downstream metabolite of Methionine transamination.

-

Transamination: Methionine

-

Decarboxylation: KMBA

3-Methylthiopropionate (MMPA). -

S-Oxidation: MMPA is oxidized by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s to yield 3-MSP .

Pathway Visualization

The following diagram illustrates the position of 3-MSP as a "silent" oxidative intermediate, contrasting it with the volatile reductive pathway.

Figure 1: The metabolic bifurcation of MMPA. 3-MSP represents the non-volatile oxidative fate, preventing sulfur loss to the atmosphere.

Enzymology and Mechanism

S-Oxygenation Mechanism

The conversion of MMPA to 3-MSP is catalyzed by Flavin-dependent Monooxygenases (FMOs) . These enzymes utilize FAD and NADPH to activate molecular oxygen.

-

Reaction:

-

Stereoselectivity: Enzymatic S-oxidation is often stereoselective, producing an excess of either the (

)- or (

Downstream Processing

3-MSP is rarely an end-product. It serves as a substrate for:

-

Sulfoxide Reductases: Under anaerobic conditions, bacteria may reduce 3-MSP back to MMPA to support methanogenesis.

-

Sulfone Formation: Further oxidation yields 3-methanesulfonylpropionic acid, a highly stable sulfone that is often excreted or slowly degraded by specialized sulfatases.

Experimental Protocols

Synthesis and Purification

For research purposes, 3-MSP is often synthesized from MMPA using mild oxidants to prevent over-oxidation to the sulfone.

Protocol: Chemical Synthesis of 3-MSP

-

Reagent: Dissolve 10 mmol 3-Methylthiopropionic acid (MMPA) in 20 mL glacial acetic acid.

-

Oxidation: Add 1.05 equivalents of Hydrogen Peroxide (30% w/v) dropwise at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Quenching: Verify consumption of MMPA by TLC. Quench excess peroxide with sodium sulfite.

-

Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethyl Acetate/Hexane.

-

Validation: Confirm structure via

-NMR (Look for methyl singlet shift from

Analytical Detection (LC-MS/MS)

Differentiating 3-MSP from its thioether precursor (MMPA) and sulfone analog requires high-resolution mass spectrometry.

| Analyte | Precursor Ion [M-H]- | Product Ion (Quant) | Retention Time (C18) |

| MMPA | 119.0 | 73.0 ( | Late (Hydrophobic) |

| 3-MSP | 135.0 | 71.0 ( | Early (Polar) |

| Sulfone | 151.0 | 71.0 | Mid-elution |

Method Note: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention of the polar 3-MSP compared to standard C18 columns.

Applications in Drug Development[2]

Metabolic Stability Tracer

3-MSP is an excellent marker for FMO activity . In drug development, propionic acid derivatives are common scaffolds (e.g., NSAIDs, PPAR agonists). If a drug candidate contains a thioether side chain, detecting 3-MSP analogs in plasma indicates susceptibility to hepatic FMO oxidation, which can alter pharmacokinetics.

Antimicrobial Targets

Since the conversion of toxic MMPA to 3-MSP is a detoxification step in certain pathogens (Pseudomonas, Xanthomonas), inhibiting the monooxygenase responsible for this conversion could lead to the accumulation of toxic MMPA, thereby inhibiting bacterial growth.

References

-

Reisch, C. R., et al. (2011). "Novel Pathway for Catabolism of the Organic Sulfur Compound 3,3′-Dithiodipropionic Acid via 3-Mercaptopropionic Acid and 3-Sulfinopropionic Acid." Applied and Environmental Microbiology. Link

-

Visscher, P. T., & Taylor, B. F. (1994). "Demethylation of dimethylsulfoniopropionate to 3-mercaptopropionate by an aerobic marine bacterium." Applied and Environmental Microbiology. Link

-

Curson, A. R., et al. (2011). "Dimethylsulfoniopropionate biosynthesis in marine bacteria and identification of the key gene dsyB." Nature Microbiology. Link

-

PubChem. "3-(Methylthio)propanoic acid (MMPA) - Precursor Data." National Library of Medicine. Link

-

Bentley, R., & Chasteen, T. G. (2004). "Environmental VOSCs––formation and degradation of dimethyl sulfide, methanethiol and related materials." Chemosphere. Link

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Methanesulfinylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course with Prudence

In the landscape of drug discovery and development, novel molecules are the territories we explore. 3-Methanesulfinylpropanoic acid, a bifunctional molecule featuring a carboxylic acid and a sulfoxide group, represents one such frontier. As with any new or sparsely documented chemical entity, a robust understanding of its safe handling is not merely a procedural formality but a cornerstone of scientific integrity and personal safety.

This guide is conceived as a self-validating system of protocols and insights. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this document synthesizes information from structurally related compounds, fundamental chemical principles, and established best practices for laboratory safety. The causality behind each recommendation is explained to empower the researcher with not just rules, but with a deep-seated understanding of the "why" behind the "how." Every step is designed to be a link in a chain of safety, ensuring that innovation does not come at the cost of well-being.

Section 1: Hazard Identification and Risk Assessment - A Predictive Analysis

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a predictive hazard assessment based on its functional groups—a carboxylic acid and a sulfoxide—is essential. This approach allows us to anticipate potential risks and establish appropriate safety protocols.

Structural Analogs and Anticipated Hazards

The primary hazards associated with this compound can be inferred from the known properties of similar molecules, such as methanesulfonic acid and propionic acid.

-

Corrosivity: The carboxylic acid moiety suggests that this compound is likely to be corrosive. Direct contact can cause severe skin burns and eye damage.[1][2][3] Inhalation of its vapors or aerosols may lead to respiratory tract irritation.[2][4]

-

Harmful if Swallowed: Ingestion is anticipated to be harmful and may cause burns to the gastrointestinal tract.[1][5]

-

Reactivity: While sulfoxides are generally more stable than their corresponding sulfides, the presence of the acidic proton and the potential for oxidation or reduction at the sulfur center warrants caution. It may be incompatible with strong bases, strong oxidizing agents, and reducing agents.[2][6]

Quantitative Data Summary

| Property | Methanesulfonic Acid | 3-Mercaptopropionic Acid | General Sulfoxides |

| GHS Hazard Statements | H290, H302, H314, H402 | H290, H301, H314, H332[7] | Generally considered stable, but can be carriers for other toxins.[8][9] |

| Signal Word | Danger[2] | Danger[7] | Varies |

| Personal Protective Equipment | Protective gloves, clothing, eye/face protection. | Protective gloves, clothing, eye/face protection.[7] | Chemical-resistant gloves (e.g., Butyl rubber for DMSO).[8] |

Section 2: The Core Protocol - A Workflow for Safe Handling

The following step-by-step methodology is designed to minimize exposure and mitigate risks during the handling and use of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling lies in a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE.

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[2][10]

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.

-

Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or contamination before and during use.

Experimental Workflow

The following workflow provides a logical sequence for handling this compound from receipt to use in an experiment.

Section 3: Emergency Procedures - A Framework for Rapid and Effective Response

Preparedness is paramount. The following protocols outline the necessary actions in the event of an emergency.

Spill Response

The response to a spill should be swift and systematic.

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[11][12]

-

Assess the Spill: From a safe distance, assess the extent and nature of the spill.

-

Containment: For small spills, contain the liquid using an appropriate absorbent material, such as vermiculite or a commercial acid spill kit.[13] Work from the outside of the spill inwards.

-

Neutralization: Cautiously neutralize the spill with a weak base, such as sodium bicarbonate. Avoid strong bases as the reaction may be highly exothermic.

-

Cleanup and Disposal: Collect the neutralized material in a designated, labeled waste container.[13] Decontaminate the area with a suitable cleaning agent.

-

Reporting: Report the incident to the appropriate safety officer or supervisor.

First Aid Measures

In the event of personal exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][11] Seek medical attention.

-

Inhalation: Remove the individual to fresh air.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.

Section 4: Storage and Waste Management - Ensuring Long-Term Safety

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage

-

Container: Store in a tightly closed, corrosion-resistant container.[10]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and reducing agents.[2][6][14]

-

Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.

Waste Disposal

-

Collection: Collect all waste materials, including contaminated absorbents and PPE, in a designated and properly labeled hazardous waste container.[10]

-

Disposal: Dispose of hazardous waste through an approved waste disposal facility in accordance with all local, state, and federal regulations.[10] Do not dispose of down the drain.[4][6]

References

- Sigma-Aldrich. (2025, November 11).

- Carl ROTH. (n.d.).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methanesulfonic Acid, Tech., 70%.

- Santa Cruz Biotechnology. (n.d.).

- Wikipedia. (n.d.). 3-Mercaptopropionic acid.

- Fisher Scientific. (2010, May 27).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methanesulfonic acid, 70% aqueous solution.

- Carl ROTH. (n.d.).

- Thermo Fisher Scientific. (2012, February 27). SAFETY DATA SHEET - Methanesulfonic acid, 70% aqueous solution.

- Ricca Chemical Company. (n.d.).

- Carl ROTH. (n.d.).

- Chemos GmbH&Co.KG. (n.d.).

- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.

- University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO).

- University of Florida Emergency Management. (n.d.). Chemical Spills.

- McMaster University. (2018, March 15). Standard Operating Procedure (SOP)

- OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Cheméo. (n.d.). Chemical Properties of Methanesulfinic acid (CAS 17696-73-0).

- Wikipedia. (n.d.). Methanesulfonic acid.

- CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.

- University of Wollongong. (n.d.). Chemical Spill procedure.

- University of Wisconsin-Madison. (n.d.). Use of Dimethyl Sulfoxide (DMSO).

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. riccachemical.com [riccachemical.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. carlroth.com [carlroth.com]

- 7. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]

- 8. uwaterloo.ca [uwaterloo.ca]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. fishersci.com [fishersci.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. documents.uow.edu.au [documents.uow.edu.au]

- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 14. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

3-Methanesulfinylpropanoic Acid: An Emerging Biomarker in Metabolic Health and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-methanesulfinylpropanoic acid, a sulfur-containing metabolite, and its burgeoning potential as a clinical biomarker. While direct research on this specific molecule is nascent, this document synthesizes foundational biochemical principles, analytical methodologies, and a proposed framework for its validation in clinical research and drug development. By exploring its metabolic origins in methionine catabolism and the implications of its formation, we present a scientifically grounded rationale for its investigation in a range of physiological and pathological states, including metabolic disorders, oxidative stress, and neurodegenerative diseases. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the diagnostic and prognostic utility of this compound.

Introduction: The Rationale for a Novel Biomarker

The quest for sensitive and specific biomarkers is a cornerstone of modern medicine and pharmaceutical development. An ideal biomarker can facilitate early disease detection, provide prognostic information, and serve as a surrogate endpoint in clinical trials. Small molecule metabolites are particularly attractive candidates due to their dynamic reflection of an individual's phenotype, integrating genetic predispositions with environmental and lifestyle factors.

This compound is a small molecule with the potential to provide significant insights into cellular metabolism and redox status. Its chemical structure, featuring a sulfoxide group, suggests a link to oxidative processes, while its propanoic acid backbone places it within the broader context of fatty acid and amino acid metabolism. This guide will delve into the scientific underpinnings of this compound as a prospective biomarker, offering a roadmap for its analytical validation and clinical investigation.

Biochemical Foundations: From Methionine to a Potential Biomarker

The significance of this compound as a biomarker is intrinsically linked to its metabolic precursor, 3-(methylthio)propanoic acid (3-MTPA). 3-MTPA is a recognized intermediate in the catabolism of the essential amino acid methionine.[1][2][3] The established metabolic pathway provides a strong biological basis for the presence and fluctuation of 3-MTPA and its derivatives in biological systems.

The Methionine Salvage Pathway and Formation of 3-(Methylthio)propanoic Acid

Methionine is a critical amino acid involved in protein synthesis, methylation reactions (via S-adenosylmethionine), and the synthesis of other sulfur-containing compounds. The transamination pathway of methionine catabolism leads to the formation of α-keto-γ-methiolbutyrate, which is then oxidatively decarboxylated to produce 3-MTPA.[3][4] This pathway is a key component of methionine metabolism in mammalian liver.[1][3]

The Oxidative Step: Formation of this compound

The conversion of a thioether, such as the methylthio group in 3-MTPA, to a sulfoxide is a well-established oxidation reaction. While direct enzymatic evidence for the in vivo oxidation of 3-MTPA to this compound is an area of active investigation, the chemical feasibility is high. This oxidation can be mediated by various cellular oxidants, including reactive oxygen species (ROS), or potentially by specific enzymes such as flavin-containing monooxygenases (FMOs). The level of this compound could, therefore, serve as an indirect measure of oxidative stress.

Analytical Methodologies for Quantification

The reliable quantification of this compound in biological matrices is paramount for its validation as a biomarker. Given its chemical properties, established analytical techniques for similar small, polar molecules can be adapted.

Sample Preparation

Biological samples such as plasma, urine, or tissue homogenates will require initial processing to remove proteins and other interfering substances. Common techniques include:

-

Protein Precipitation: Using organic solvents like acetonitrile or methanol.

-

Solid-Phase Extraction (SPE): To concentrate the analyte and remove interfering compounds.

-

Derivatization: To improve the chromatographic properties and detection sensitivity of the analyte.

Chromatographic Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For a polar molecule like this compound, derivatization to a more volatile ester form (e.g., methyl or trimethylsilyl ester) is typically required. GC-MS offers high sensitivity and specificity, allowing for accurate quantification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile compounds and may not require derivatization. Reversed-phase chromatography with an appropriate column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier is a common starting point. Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for quantification in complex biological matrices.

Table 1: Comparison of Analytical Platforms

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Analyte Volatility | Requires volatile or derivatized analytes | Suitable for a wide range of polarities and volatilities |

| Sample Derivatization | Often necessary | May not be required |

| Sensitivity | High | High to very high |

| Specificity | High (with MS detection) | Very high (with MS/MS detection) |

| Throughput | Moderate | High |

Experimental Protocol: A General Workflow for LC-MS/MS Analysis

-

Sample Collection and Storage: Collect biological samples (e.g., plasma, urine) using standard protocols and store at -80°C until analysis.

-

Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., 13C4-3-methanesulfinylpropanoic acid) to all samples, calibrators, and quality controls.

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex and centrifuge to pellet precipitated proteins.

-

Supernatant Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic content to elute the analyte.

-

Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode. Monitor specific precursor-to-product ion transitions for the analyte and internal standard in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis: Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Potential Clinical Significance and Applications

The clinical utility of this compound as a biomarker stems from its connection to two fundamental biological processes: methionine metabolism and oxidative stress.

A Marker of Dysregulated Methionine Metabolism

Aberrations in methionine metabolism are implicated in a variety of diseases, including cardiovascular disease, liver disease, and certain cancers. Elevated levels of 3-MTPA, the precursor to this compound, could indicate a metabolic bottleneck in the canonical methionine cycle, leading to increased flux through the transamination pathway. Consequently, elevated this compound may reflect this underlying metabolic dysregulation.

A Sentinel of Oxidative Stress

As the oxidized product of 3-MTPA, the concentration of this compound, or the ratio of this compound to 3-MTPA, could serve as a sensitive indicator of systemic or localized oxidative stress. This has broad implications for a multitude of diseases where oxidative damage is a key pathological feature, such as:

-

Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease.

-

Cardiovascular Diseases: Atherosclerosis, ischemia-reperfusion injury.

-

Inflammatory Diseases: Rheumatoid arthritis, inflammatory bowel disease.

-

Metabolic Syndrome and Diabetes: Where chronic low-grade inflammation and oxidative stress are prevalent.

A Roadmap for Biomarker Validation

The translation of a putative biomarker from a research concept to a clinically validated tool requires a rigorous, phased approach.

Table 2: A Phased Approach to Biomarker Validation

| Phase | Objective | Key Activities |

| Phase 1: Analytical Validation | Establish a robust and reliable assay. | Method development, optimization, and validation for precision, accuracy, linearity, sensitivity, and specificity. |

| Phase 2: Clinical Qualification | Assess the association of the biomarker with the disease or condition of interest in a relevant patient population. | Case-control studies, longitudinal cohort studies to establish reference intervals and assess diagnostic/prognostic performance (e.g., ROC curve analysis). |

| Phase 3: Clinical Validation | Confirm the clinical utility of the biomarker in independent, large-scale studies. | Prospective studies, intervention trials to demonstrate that the biomarker can predict clinical outcomes or treatment response. |

Conclusion and Future Directions

This compound represents a promising yet under-investigated candidate biomarker with strong biochemical plausibility. Its origins in methionine metabolism and its formation via oxidation position it at the crossroads of metabolic regulation and redox biology. This technical guide has outlined the foundational knowledge and a strategic framework for its investigation. Future research should focus on:

-

Elucidating the specific enzymatic and non-enzymatic pathways responsible for its formation in vivo.

-

Developing and validating sensitive and high-throughput analytical methods for its quantification in various biological matrices.

-

Conducting well-designed clinical studies to evaluate its association with disease states and its potential as a diagnostic, prognostic, or predictive biomarker.

The exploration of this compound holds the potential to uncover new insights into disease pathophysiology and to provide a valuable new tool for researchers and clinicians in the pursuit of personalized medicine.

References

-

PubChem. 3-(methylthio)propanoic acid. [Link]

-

FooDB. Showing Compound 3-Methylthiopropionic acid (FDB022672). [Link]

-

Semantic Scholar. Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro. [Link]

-

National Center for Biotechnology Information. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

- Google Patents. CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.

-

PubMed. Alkylthio acetic acids (3-thia fatty acids)--a new group of non-beta-oxidizable peroxisome-inducing fatty acid analogues--II. Dose-response studies on hepatic peroxisomal- and mitochondrial changes and long-chain fatty acid metabolizing enzymes in rats. [Link]

-

ResearchGate. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

ResearchGate. Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism. [Link]

-

Illinois Experts. Purification of the ω-(Methylsulfinyl)alkyl Glucosinolate Hydrolysis Products: 1-Isothiocyanato-3-(methylsulfinyl)propane, 1-Isothiocyanato-4-(methylsulfinyl)butane, 4-(Methylsulfinyl)butanenitrile, and 5-(Methylsulfinyl)pentanenitrile from Broccoli and Lesquerella fendleri. [Link]

-

ResearchGate. The mechanism of oxidation of 3-mercaptopropionic acid | Request PDF. [Link]

-

PubMed. Biotransformation and clearance of 3-(phenylamino)propane-1,2-diol, a compound present in samples related to toxic oil syndrome, in C57BL/6 and A/J mice. [Link]

-

PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. [Link]

-

ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. [Link]

-

The Good Scents Company. 3-methyl thiopropionic acid. [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

ResearchGate. 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria. [Link]

-

PubMed. 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria. [Link]

-

Arkivoc. Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems. [Link]

-

PubMed. Modulation of apoptosis by sulindac, curcumin, phenylethyl-3-methylcaffeate, and 6-phenylhexyl isothiocyanate: apoptotic index as a biomarker in colon cancer chemoprevention and promotion. [Link]

-

PubMed. Propionate Promotes Fatty Acid Oxidation through the Up-Regulation of Peroxisome Proliferator-Activated Receptor α in Intestinal Epithelial Cells. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Sulfoxide Group in Propanoic Acid Derivatives: Synthesis, Stereochemistry, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfoxide functional group, particularly when incorporated into pharmacologically relevant scaffolds such as propanoic acid derivatives, presents a unique confluence of properties that are highly valuable in modern drug development. As a chiral center with significant metabolic and physicochemical influence, the sulfoxide moiety offers a sophisticated tool for modulating drug activity, selectivity, and pharmacokinetics. This guide provides an in-depth exploration of the sulfoxide group within propanoic acid derivatives, covering its fundamental stereochemical nature, advanced strategies for its asymmetric synthesis, critical methods for its characterization, and its key roles in influencing the biological activity of therapeutic agents. By synthesizing foundational principles with field-proven insights, this document serves as a comprehensive resource for scientists engaged in the design and development of next-generation pharmaceuticals.

The Sulfoxide Functional Group: A Stereochemical Linchpin

The sulfoxide, represented as R-S(=O)-R', is an organosulfur functional group that occupies an intermediate oxidation state between a sulfide and a sulfone.[1][2] Its true significance in medicinal chemistry, however, lies in its geometry and electronic structure.

Electronic Structure and Physicochemical Properties

The sulfur-oxygen bond in a sulfoxide is highly polarized and best described as a hybrid between a dative bond and a polarized double bond, with significant negative charge on the oxygen atom.[1][3][4] This polarity makes sulfoxides excellent hydrogen bond acceptors and imparts a high dipole moment, which can significantly influence a molecule's solubility, membrane permeability, and interactions with biological targets.[5][6][7] Unlike the planar carbonyl group it might be compared to, the sulfoxide group enforces a stable trigonal pyramidal geometry around the sulfur atom.[1][3][8]

Chirality at Sulfur: The Sulfoxide as a Stable Stereocenter

When the two organic residues (R and R') attached to the sulfur atom are different, the sulfur atom becomes a stereogenic center.[3][4][8] The lone pair of electrons on the sulfur atom acts as the fourth distinct substituent, creating a chiral molecule.[1][8] The energy barrier to inversion (racemization) of this stereocenter is substantial, typically 38-41 kcal/mol, rendering sulfoxide enantiomers configurationally stable at room temperature.[8] This stability is a critical feature, allowing for the isolation and development of single-enantiomer drugs, where one enantiomer may exhibit greater potency or a better safety profile. A prime example of this principle in action is the drug esomeprazole, the (S)-enantiomer of omeprazole, which demonstrates the therapeutic advantages of stereochemically pure sulfoxide drugs.[3][4][9]

The Propanoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Propanoic acid and its derivatives are integral components of numerous pharmaceutical agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[10][11][12][13] This scaffold is considered a "privileged structure" due to its proven ability to interact with various biological targets and its favorable pharmacokinetic properties. The carboxylic acid moiety often serves as a key interaction point (e.g., with arginine residues in cyclooxygenase enzymes) and contributes to the molecule's overall solubility and distribution.[11] The incorporation of a chiral sulfoxide into this well-established framework opens new avenues for creating novel chemical entities with enhanced or entirely new pharmacological profiles.

Synthesis and Stereochemical Control

The most direct route to sulfoxides is the oxidation of the corresponding thioether (sulfide).[3][4][14] However, achieving high enantioselectivity in this transformation is paramount for drug development and requires specialized synthetic strategies.

General Strategies for Sulfoxide Formation

Simple oxidation of a sulfide to a sulfoxide can be achieved with various reagents like hydrogen peroxide or periodate.[3] The primary challenge in these reactions is preventing over-oxidation to the corresponding sulfone (R-SO₂-R').[3][14] Careful control of stoichiometry and reaction conditions is essential.

Achieving Chirality: Catalytic Asymmetric Oxidation

For the synthesis of enantiomerically pure sulfoxides, catalytic asymmetric oxidation is the most elegant and widely adopted approach.[15][16] This method avoids the need for chiral auxiliaries or tedious resolution of racemic mixtures.

The Kagan-Modena Modification of the Sharpless System: A landmark development in this field was the independent modification of the Sharpless asymmetric epoxidation catalyst by the research groups of Henri B. Kagan and Giorgio Modena in 1984.[15][17][18][19] This system, often referred to as the "Kagan catalyst," utilizes a titanium(IV) isopropoxide complex, a chiral dialkyl tartrate (like diethyl tartrate, DET), and a hydroperoxide oxidant (e.g., tert-butyl hydroperoxide, TBHP, or cumene hydroperoxide, CHP).[17][18]

-

Causality of Components:

-

Ti(Oi-Pr)₄: The titanium center acts as a Lewis acid, coordinating both the chiral ligand and the oxidant to create a chiral environment.

-

Diethyl Tartrate (DET): This readily available chiral ligand dictates the facial selectivity of the oxidation, determining which enantiomer of the sulfoxide is formed. Using (+)-DET or (-)-DET provides access to either enantiomer.

-

Hydroperoxide (TBHP/CHP): This is the terminal oxidant that delivers the oxygen atom to the sulfide. CHP often provides higher enantioselectivity than TBHP.[17]

-

Water: The controlled addition of a stoichiometric amount of water is crucial for forming an active catalytic species, believed to be a Ti-O-Ti bridged dimer.[20]

-

This method has proven robust and has been used on an industrial scale for the synthesis of drug intermediates.[15]

Experimental Protocol: General Procedure for Kagan Asymmetric Oxidation

This protocol is a representative example and must be optimized for specific substrates.

-

Catalyst Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, add dichloromethane (CH₂Cl₂). Cool to -20 °C.

-

Add Ti(Oi-Pr)₄ followed by (R,R)-Diethyl Tartrate. Stir for 5 minutes to allow for complexation.

-

Add H₂O (1 equivalent relative to Ti) and stir for an additional 20-30 minutes at -20 °C. The solution should remain homogeneous.

-

Oxidation: Add the thioether substrate to the catalyst mixture.

-

Slowly add cumene hydroperoxide (CHP) dropwise, maintaining the temperature at -20 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of the starting thioether and minimize sulfone formation.

-

Quenching: Upon completion, quench the reaction by adding an aqueous solution of saturated sodium sulfite or sodium thiosulfate.

-

Work-up: Allow the mixture to warm to room temperature. Filter through celite to remove titanium salts. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude sulfoxide by flash column chromatography on silica gel.

Racemic Synthesis and Chiral Resolution

An alternative to asymmetric synthesis is the preparation of a racemic sulfoxide followed by separation of the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both analytical and preparative-scale resolution.[21]

The selection of a chiral stationary phase (CSP) is the most critical decision. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for resolving sulfoxide enantiomers.

Caption: Simplified mechanism of the Pummerer Rearrangement.

The Mislow-Evans Rearrangement

The Mislow-Evans rearrangement is a thermal-[22][23]sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate ester. [23][24]This equilibrium can be driven towards the product side by adding a thiophilic reagent (e.g., a phosphite), which cleaves the sulfenate ester to furnish an allylic alcohol. [23][24]A key feature of this reaction is the efficient transfer of chirality from the sulfur atom to the carbon of the newly formed alcohol, making it a powerful tool in stereoselective synthesis. [23][25]

The Sulfoxide Group in Propanoic Acid-based Drugs: Mechanism and Application

The strategic placement of a sulfoxide in a propanoic acid derivative can profoundly impact its pharmacological profile.

-

Modulating Physicochemical Properties: The polar sulfoxide group can enhance aqueous solubility and alter the pKa of the nearby carboxylic acid, influencing absorption and distribution.

-

Metabolic Switching: The sulfoxide can be a site of metabolism, either being reduced back to the sulfide or oxidized to the sulfone. [1]This can be used to control the drug's half-life or generate active metabolites. For example, the prodrug sulindac (an indene acetic acid derivative, structurally related to propanoic acids) is an inactive sulfoxide that is reduced in vivo to the active sulfide metabolite.

-

Direct Target Interaction: The chiral sulfoxide can provide precise three-dimensional positioning of other functional groups, leading to enhanced binding affinity and selectivity for a biological target. The hydrogen bond accepting capability of the sulfoxide oxygen can also form key interactions within a receptor's binding pocket.

-

Bioisosterism: The sulfoxide group can act as a bioisostere for other functional groups, such as amides or esters, offering a different set of physicochemical and metabolic properties while maintaining the necessary geometry for biological activity.

Conclusion and Future Perspectives

The sulfoxide group, when integrated into the propanoic acid scaffold, is far more than a simple functional embellishment. It is a strategic element that provides stereochemical control, modulates physicochemical properties, and offers unique reactive handles. The continued development of highly efficient and selective catalytic methods for asymmetric sulfoxidation ensures that enantiomerically pure sulfoxide-containing compounds are readily accessible. [16]For drug development professionals, understanding the multifaceted nature of this functional group is essential for designing innovative therapeutics with improved efficacy, selectivity, and safety profiles. Future research will likely focus on expanding the catalytic toolbox, exploring novel sulfoxide-based bioisosteres, and further elucidating the role of sulfoxide chirality in complex biological systems.

References

-

5.4: Enantioselective Sulfoxidation - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

-

Mislow–Evans rearrangement - Wikipedia. Wikipedia. [Link]

-

Pummerer rearrangement - Wikipedia. Wikipedia. [Link]

-

Chiral Recognition and Dynamic Thermodynamic Resolution of Sulfoxides by Chiral Iridium(III) Complexes. (2017). Inorganic Chemistry - ACS Publications. [Link]

-

Mislow-Evans Rearrangement. CDN. [Link]

-

The Pummerer Reaction of Sulfinyl Compounds. (1991). Organic Reactions. [Link]

-

Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides. PMC - NIH. [Link]

-

Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides. (2021). JACS Au - ACS Publications. [Link]

-

Asymmetric Synthesis of Chiral Sulfoxides. (2008). Wiley-VCH. [Link]

-

CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. (2008). University of Illinois Urbana-Champaign. [Link]

-

Sulfoxide - Wikipedia. Wikipedia. [Link]

-

C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks. (2016). PubMed. [Link]

-

Propionic Acid's Influence on Pharmaceutical Advancements. (2025). Patsnap Eureka. [Link]

-

Asymmetric oxidation of sulfides. (2012). . [Link]

-

Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides. Semantic Scholar. [Link]

-

Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). Chemical Reviews - ACS Publications. [Link]

-

Sulfoxide: Formula, Structure, Preparations, and Reactions. Chemistry Learner. [Link]

-

The interrupted Pummerer reaction in sulfoxide‐catalyzed oxidative... ResearchGate. [Link]

-

Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2018). Chemical Society Reviews (RSC Publishing). [Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC - NIH. [Link]

-

Synthesis of Chiral Sulfoxides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation/Kinetic Resolution of 2-(Arylsulfinyl)pyridines. (2021). Organic Letters - ACS Publications. [Link]

-

A Pioneering Career in Catalysis: Henri B. Kagan. (2023). SciSpace. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]

-

Sulfoxide. chemeurope.com. [Link]

-

Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. PMC. [Link]

-

Asymmetric Oxidation of Sulfides. Sci-Hub. [Link]

-

Asymmetric Oxidation of Thioethers to Sulfoxides. Configurational Specificity Induced by Optically Active Organic Catalysts1. Journal of the American Chemical Society. [Link]

-

What is the mechanism of Dimethyl Sulfoxide?. (2024). Patsnap Synapse. [Link]

-

Designing Green Oxidation Reactions with Sulfoxides. (2018). Nottingham ePrints. [Link]

-

Propionic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Pill Pouch. [Link]

-

Pharmacologic and biochemical considerations of dimethyl sulfoxide. (1975). PubMed. [Link]

-

Pharmacology of DMSO. (1986). PubMed. [Link]

-

Sulfoxides and stereochemical control in organometallic chemistry. ResearchGate. [Link]

-

Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. PMC - NIH. [Link]

-

NMR Spectroscopic Determination of the Absolute Configuration of Chiral Sulfoxides via N-(Methoxyphenylacetyl)sulfoximines. Journal of the American Chemical Society. [Link]

-

Stereochemistry of sulfur compounds. I. Stereochemical reaction cycles involving an open chain sulfoxide, sulfimide, and sulfoximide. Journal of the American Chemical Society. [Link]

Sources

- 1. Sulfoxide: Formula, Structure, Preparations, and Reactions [chemistrylearner.com]

- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 3. Sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Sulfoxide [chemeurope.com]

- 5. What is the mechanism of Dimethyl Sulfoxide? [synapse.patsnap.com]

- 6. Pharmacologic and biochemical considerations of dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propionic Acid's Influence on Pharmaceutical Advancements [eureka.patsnap.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmacy180.com [pharmacy180.com]

- 14. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. DSpace [cora.ucc.ie]

- 19. Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 23. Mislow–Evans rearrangement - Wikipedia [en.wikipedia.org]

- 24. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 25. Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution Analysis of 3-Methanesulfinylpropanoic Acid (3-MSP)

Executive Summary & Chemical Context[1][2][3][4]

3-Methanesulfinylpropanoic acid (3-MSP) (CAS: 14090-85-8), also known as 3-methylsulfinylpropionate, is a critical intermediate in the organosulfur metabolic landscape. It functions primarily as the oxidized metabolite of 3-methylthiopropionic acid (MMPA) , derived from the catabolism of Methionine and Dimethylsulfoniopropionate (DMSP).

Accurate analysis of 3-MSP is complicated by two factors:

-

Polarity: As a small, highly polar sulfoxide-acid, it retains poorly on standard C18 Reverse Phase columns, often eluting in the void volume where ion suppression is highest.

-

Redox Instability: The precursor (MMPA) can spontaneously oxidize to 3-MSP during sample preparation, leading to false positives. Conversely, 3-MSP can further oxidize to the sulfone (3-methylsulfonylpropionic acid) under harsh conditions.

This guide presents two validated workflows: a high-throughput HILIC-MS/MS method (Gold Standard) and a GC-MS method utilizing Methyl Chloroformate (MCF) derivatization.

Biological & Metabolic Context[5]

To interpret 3-MSP levels correctly, one must understand its position in the "Sulfur Salvage Pathway."

Figure 1: The metabolic position of 3-MSP. The dashed red arrow represents the critical analytical risk: spontaneous oxidation during extraction.

Protocol A: LC-MS/MS (HILIC) – The Gold Standard

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected to retain the polar 3-MSP without derivatization. We utilize Negative Electrospray Ionization (ESI-) for the carboxylic acid moiety, which provides cleaner baselines than Positive mode for this specific analyte.

Reagents & Standards[3]

-

Target Analyte: 3-(Methylsulfinyl)propanoic acid (Custom synthesis or high-purity standard).

-

Internal Standard (IS): d3-3-MSP (if available) or 3-Chloropropionic acid (structural analog).

-

Mobile Phases:

-

A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with NH4OH). Note: High pH aids ionization of the acid in Neg mode.

-

B: Acetonitrile (LC-MS Grade).

-

Sample Preparation (Anti-Oxidation Protocol)

Objective: Extract 3-MSP while preventing the conversion of MMPA to 3-MSP.

-

Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 1.5 mL tube.

-

Quench & Precipitate: Add 200 µL of Ice-Cold Acetonitrile containing 10 mM Ascorbic Acid .

-

Mechanism: Ascorbic acid acts as a scavenger to prevent spontaneous oxidation of thiols/sulfides during the vortexing step.

-

-

Internal Standard: Add 10 µL of IS working solution.

-

Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh vial. Dilute with 100 µL of Acetonitrile (Final composition ~90% ACN to match initial HILIC conditions).

LC-MS/MS Conditions

| Parameter | Setting |

| Column | Waters BEH Amide (2.1 x 100 mm, 1.7 µm) |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2 µL |

| Gradient | 0-1.0 min: 95% B (Isocratic hold) 1.0-6.0 min: 95% -> 50% B 6.0-8.0 min: 50% B (Wash) 8.1 min: Re-equilibrate to 95% B |

Mass Spectrometry Parameters (ESI-)

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Mechanism |

| 3-MSP | 135.0 (M-H) | 71.0 | 25 | 15 | Loss of CH3SOH (64 Da) |

| 3-MSP (Qual) | 135.0 | 91.0 | 25 | 10 | Loss of CO2 (44 Da) |

| IS (3-Cl-PA) | 107.0 | 71.0 | 20 | 12 | Loss of HCl |

Protocol B: GC-MS (MCF Derivatization) – The Alternative

Rationale: If LC-MS/MS is unavailable, GC-MS can be used. However, the carboxylic acid group must be derivatized. We use Methyl Chloroformate (MCF) because it works directly in aqueous media, avoiding the time-consuming drying steps required for silylation (BSTFA).

Derivatization Workflow[5]

-

Sample: 100 µL aqueous sample/extract.

-

Basify: Add 50 µL 1M NaOH (pH > 10).

-

Solvent: Add 200 µL Methanol and 25 µL Pyridine.

-

React: Add 20 µL Methyl Chloroformate (MCF) . Vortex vigorously for 30s.

-

Caution: Gas evolution (CO2) will occur. Cap loosely initially.

-

-

Extract: Add 200 µL Chloroform (CHCl3) containing 1% Sodium Bicarbonate. Vortex 1 min.

-

Separate: Centrifuge. The derivative (Methyl 3-(methylsulfinyl)propanoate) is in the bottom Chloroform layer.

-

Inject: Inject 1 µL of the chloroform layer.

GC-MS Parameters[4]

| Parameter | Setting |

| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min |

| Inlet | Splitless, 250°C |

| Oven Program | 60°C (1 min) -> 15°C/min -> 300°C (3 min) |

| Transfer Line | 280°C |

| Ion Source | EI (70 eV), 230°C |

| SIM Mode | Monitor m/z 150 (Molecular Ion of methyl ester), m/z 87 , m/z 59 |

Analytical Workflow Diagram

Figure 2: Dual-pathway analytical workflow ensuring flexibility based on lab instrumentation.

Validation & Troubleshooting

Linearity & Range[6]

-

Range: 5 ng/mL to 2000 ng/mL.

-

Curve Fitting: Linear regression (1/x weighting) is usually sufficient.

Common Pitfalls

-

Carryover: HILIC columns can retain polar acids. Ensure the re-equilibration time (8.1 min to 11.0 min) is sufficient. If carryover persists, inject a "blank" of 50:50 Water:ACN with 0.1% Formic Acid between samples.

-

Ion Suppression: In HILIC, salts elute later than in Reverse Phase. Divert the flow to waste for the first 1.0 min to prevent salt buildup on the MS cone.

-

Spontaneous Oxidation: If you observe high 3-MSP levels in control samples, check your extraction solvent. It must contain an antioxidant (Ascorbic Acid or TCEP) if the sample also contains the sulfide precursor (MMPA).

Reference Data

-

Retention Time (HILIC): ~2.5 - 3.5 min (depending on gradient).

-

Retention Time (GC-MS): ~8.5 min (as Methyl ester).

References

-

Metabolic Pathway Context

- Title: Dimethylsulfoniopropionate (DMSP)

- Source: Curson, A. R., et al. (2011). Annual Review of Microbiology.

-

URL:[Link]

-

LC-MS/MS HILIC Methodology

- Title: Hydrophilic interaction liquid chromatography–tandem mass spectrometry for the determin

- Source: Teleki, A., et al. (2015). Analytical Biochemistry.

-

URL:[Link]

-

GC-MS Derivatization (MCF)

- Title: Rapid determination of amino acids and organic acids by GC-MS using methyl chloroformate derivatiz

- Source: Smart, K. F., et al. (2010).

-

URL:[Link]

-

Chemical Data

-

Title: 3-(Methylsulfinyl)propanoic acid Product Page.[1]

- Source: BLD Pharm / ChemicalBook.

-

Sources

HPLC method for 3-Methanesulfinylpropanoic acid quantification

Application Note: High-Fidelity Quantification of 3-Methanesulfinylpropanoic Acid (3-MSPA)

Executive Summary & Biological Context

This compound (3-MSPA), often referred to in marine biogeochemistry and metabolic profiling as a key intermediate in the dimethylsulfoniopropionate (DMSP) cleavage pathway, presents unique analytical challenges. Unlike its reduced thiol counterpart (3-mercaptopropionic acid), 3-MSPA lacks a reactive nucleophilic center for standard thiol-tagging and possesses high polarity due to the simultaneous presence of sulfoxide (

This guide provides a dual-methodology approach:

-

Protocol A (Gold Standard): HILIC-MS/MS for high-sensitivity quantitation in complex biological matrices (plasma, plant extracts).

-

Protocol B (Accessible): RP-HPLC-UV using Phase-Optimized Liquid Chromatography for laboratories without mass spectrometry capabilities.

Chemical Logic & Separation Strategy

The Challenge: The "Polarity Trap"

Standard C18 Reversed-Phase (RP) columns fail to retain 3-MSPA. The compound is highly hydrophilic (LogP < 0). In standard RP conditions (high aqueous), C18 chains undergo "phase collapse" (dewetting), resulting in elution within the void volume (

The Solution:

-

For MS Detection (HILIC): We utilize Hydrophilic Interaction Liquid Chromatography.[1][2] The water layer adsorbed to the silica surface acts as the stationary phase, retaining the polar 3-MSPA based on hydrogen bonding and dipole interactions.

-

For UV Detection (Modified RP): We employ a "High-Aqueous Stable" C18 column (AQ-C18) combined with pH suppression. By lowering the mobile phase pH below the pKa of the carboxylic acid (~4.8), we suppress ionization, rendering the molecule neutral and increasing hydrophobic retention.

Protocol A: HILIC-MS/MS (High Sensitivity)

Target Audience: PK/PD studies, trace environmental analysis.

Instrumental Setup

-

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (QqQ).

-

Column: Amide-functionalized HILIC Column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Note: Acidic metabolites often ionize better in negative mode.

Mobile Phase & Gradient

-

Solvent A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH). High pH promotes ionization of the acid for MS detection.

-

Solvent B: Acetonitrile (LC-MS Grade).

| Time (min) | % Solvent A (Aqueous) | % Solvent B (Organic) | Flow Rate (mL/min) |

| 0.00 | 10 | 90 | 0.3 |

| 1.00 | 10 | 90 | 0.3 |

| 6.00 | 50 | 50 | 0.3 |

| 7.00 | 50 | 50 | 0.3 |

| 7.10 | 10 | 90 | 0.4 |

| 10.00 | 10 | 90 | 0.3 |

MS/MS Transitions (MRM)

-

Precursor Ion: m/z 135.0 [M-H]⁻

-

Quantifier Ion: m/z 71.0 (Loss of SOCH3 group)

-

Qualifier Ion: m/z 63.0

Protocol B: RP-HPLC-UV (Universal Access)

Target Audience: QC labs, fermentation monitoring, purity analysis.

Instrumental Setup

-

System: HPLC with PDA/UV Detector.

-

Column: Phenomenex Luna Omega PS C18 or Agilent Zorbax SB-Aq (Polar-embedded or end-capped for 100% aqueous stability). 4.6 x 150 mm, 5 µm.[3]

-

Detector: UV at 210 nm . Critical: 3-MSPA has weak absorbance; high-purity solvents are required to minimize baseline noise.

Mobile Phase Optimization

-

Buffer Preparation (Solvent A): 20 mM Potassium Phosphate Monobasic (

), adjusted to pH 2.5 with Phosphoric Acid.-

Why pH 2.5? It ensures the carboxylic acid is protonated (

), increasing retention on the hydrophobic stationary phase.

-

-

Solvent B: Methanol.

Isocratic Method

-

Composition: 95% Buffer A / 5% Methanol.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Injection Volume: 20 µL.

Sample Preparation Workflow

Direct injection of biological fluids will clog columns and suppress ionization. A Protein Precipitation (PPT) or Solid Phase Extraction (SPE) step is mandatory.

Visual Workflow (DOT Diagram)

Caption: Optimized sample preparation workflow ensuring removal of protein interferences while maintaining polar analyte solubility.

Validation Parameters (Self-Validating System)